molecular formula C10H13NO3 B107821 Ethyl 2-(3-pyridinyloxy)propanoate CAS No. 18343-00-5

Ethyl 2-(3-pyridinyloxy)propanoate

Cat. No. B107821
CAS RN: 18343-00-5
M. Wt: 195.21 g/mol
InChI Key: ISQCDEKGVOBAAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-pyridinyloxy)propanoate, also known as EPP, is a chemical compound that has been widely used in scientific research. EPP is a pyridine-based ester that has been synthesized and studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Ethyl 2-(3-pyridinyloxy)propanoate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, Ethyl 2-(3-pyridinyloxy)propanoate has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, Ethyl 2-(3-pyridinyloxy)propanoate has been used as a tool to study the interactions between proteins and small molecules. In pharmacology, Ethyl 2-(3-pyridinyloxy)propanoate has been tested for its potential as a therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate is not fully understood. However, studies have shown that Ethyl 2-(3-pyridinyloxy)propanoate can interact with certain proteins and enzymes, leading to changes in their activity and function. For example, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.

Biochemical And Physiological Effects

Ethyl 2-(3-pyridinyloxy)propanoate has been shown to have various biochemical and physiological effects. For example, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. Ethyl 2-(3-pyridinyloxy)propanoate has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, Ethyl 2-(3-pyridinyloxy)propanoate has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 2-(3-pyridinyloxy)propanoate in lab experiments is its relatively simple synthesis method. Ethyl 2-(3-pyridinyloxy)propanoate is also relatively stable and can be stored for long periods of time. However, one limitation of using Ethyl 2-(3-pyridinyloxy)propanoate is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Ethyl 2-(3-pyridinyloxy)propanoate. One direction is to further investigate the mechanism of action of Ethyl 2-(3-pyridinyloxy)propanoate and its interactions with proteins and enzymes. Another direction is to explore the potential therapeutic applications of Ethyl 2-(3-pyridinyloxy)propanoate in other diseases such as multiple sclerosis and Huntington's disease. In addition, future research could focus on developing new analogs of Ethyl 2-(3-pyridinyloxy)propanoate with improved solubility and bioavailability.

Synthesis Methods

Ethyl 2-(3-pyridinyloxy)propanoate can be synthesized through a simple esterification reaction between 3-hydroxypyridine and ethyl 2-bromoacetate. The reaction is typically carried out in the presence of a base such as potassium carbonate or sodium carbonate in anhydrous ethanol. The resulting product is then purified through column chromatography to obtain pure Ethyl 2-(3-pyridinyloxy)propanoate.

properties

CAS RN

18343-00-5

Product Name

Ethyl 2-(3-pyridinyloxy)propanoate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-pyridin-3-yloxypropanoate

InChI

InChI=1S/C10H13NO3/c1-3-13-10(12)8(2)14-9-5-4-6-11-7-9/h4-8H,3H2,1-2H3

InChI Key

ISQCDEKGVOBAAW-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)OC1=CN=CC=C1

Canonical SMILES

CCOC(=O)C(C)OC1=CN=CC=C1

synonyms

Propanoic acid, 2-(3-pyridinyloxy)-, ethyl ester (9CI)

Origin of Product

United States

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